4-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-2-amine
CAS No.:
Cat. No.: VC20358755
Molecular Formula: C11H12ClN3S
Molecular Weight: 253.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12ClN3S |
|---|---|
| Molecular Weight | 253.75 g/mol |
| IUPAC Name | 6-chloro-8-thia-3,5-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),3,5-tetraen-4-amine |
| Standard InChI | InChI=1S/C11H12ClN3S/c12-10-9-8(14-11(13)15-10)6-4-2-1-3-5-7(6)16-9/h1-5H2,(H2,13,14,15) |
| Standard InChI Key | SCWHAFYHDCGWNN-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(CC1)SC3=C2N=C(N=C3Cl)N |
Introduction
4-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta thieno[3,2-D]pyrimidin-2-amine is a complex heterocyclic compound that belongs to the class of thienopyrimidines. It features a unique bicyclic structure incorporating both sulfur and nitrogen atoms, which contributes to its potential biological activity and chemical reactivity. The compound's molecular weight is reported to be approximately 238.73 g/mol, although some sources indicate a slightly higher value of 253.75 g/mol .
Synthesis Methods
The synthesis of 4-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta thieno[3,2-D]pyrimidin-2-amine typically involves multi-step organic reactions. These methods require careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are often employed to monitor the progress and purity of the synthesis.
Potential Applications
The compound's unique structural features suggest potential applications in medicinal chemistry, particularly in therapeutic areas such as oncology or neurology. Its ability to interact with biological targets like enzymes or receptors makes it a candidate for further research in drug development.
Potential Therapeutic Areas
| Therapeutic Area | Potential Application |
|---|---|
| Oncology | Influence on cellular signaling pathways |
| Neurology | Interaction with neurological targets |
Comparison with Similar Compounds
Several compounds share structural similarities with 4-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta thieno[3,2-D]pyrimidin-2-amine. For example, 4-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta thieno[2,3-d]pyrimidine features a different thienopyrimidine framework, while 4-Chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-11-amine includes a quinoline moiety instead of pyrimidine.
Comparison of Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume